molecular formula C17H25N5O2 B5625838 (3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5625838
M. Wt: 331.4 g/mol
InChI Key: OFXUCOFFEZDWSX-SJKOYZFVSA-N
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Description

Synthesis Analysis

The synthesis of structurally related pyrrole derivatives often involves multi-component reactions, which may offer insights into synthesizing the compound . For instance, pyrrolidine derivatives have been synthesized through three-component condensation reactions involving aminopyrroles, aldehydes, and acids, suggesting a potential pathway for the target compound's synthesis. Such methods emphasize regioselective manipulations and cyclization processes, critical for constructing complex molecular architectures similar to our compound (Lichitsky et al., 2010; Marandi, 2018).

Molecular Structure Analysis

Understanding the molecular structure is pivotal, as it influences the compound's reactivity and interactions. Crystallographic studies on similar compounds, for example, have elucidated the configurations and conformations of cyclohexyl and pyrrolopyridine frameworks, shedding light on possible structural characteristics of our target molecule. Such analyses can reveal stereochemistry and molecular geometry, which are crucial for predicting the compound's behavior in chemical reactions (Zhu et al., 2009).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related pyrrolopyridine and aminopyrimidine derivatives, which participate in various chemical reactions, including cyclization and multi-component condensations. These reactions often lead to the formation of complex heterocyclic structures, indicative of the versatile chemical properties the compound may exhibit. The detailed mechanisms of these reactions, involving intermediates and transition states, provide a comprehensive understanding of the compound's chemical behavior (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's utility and manipulation in the laboratory. Investigations into similar compounds' crystallography offer valuable insights into potential packing patterns, intermolecular interactions, and stability conditions relevant to our compound of interest. These studies are instrumental in predicting how the compound might be isolated, purified, and stored (Bhogala & Nangia, 2003).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for the compound’s application in synthesis and other chemical processes. The behavior of similar compounds in the presence of acids, bases, and oxidizing agents provides a foundation for predicting how the target molecule might react under similar conditions, facilitating its use in complex chemical syntheses (Jones et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrole derivatives are used as pH indicators in optical pH sensors .

Future Directions

The future research directions for this compound could include exploring its potential uses in various applications, such as in the development of new sensors, pharmaceuticals, or materials .

properties

IUPAC Name

(3aR,6aR)-5-(2-aminopyrimidin-4-yl)-2-cyclohexyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c18-16-19-7-6-14(20-16)22-9-12-8-21(13-4-2-1-3-5-13)10-17(12,11-22)15(23)24/h6-7,12-13H,1-5,8-11H2,(H,23,24)(H2,18,19,20)/t12-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXUCOFFEZDWSX-SJKOYZFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3CN(CC3(C2)C(=O)O)C4=NC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C4=NC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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